4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol
Description
This compound features a phenol core substituted at position 4 with a chlorine atom and at position 2 with a benzothiazole-imine moiety. The benzothiazole ring is further functionalized with a thioether-linked morpholin-4-yl-2-oxoethyl group.
Properties
IUPAC Name |
2-[[6-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-14-1-4-17(25)13(9-14)11-22-15-2-3-16-18(10-15)29-20(23-16)28-12-19(26)24-5-7-27-8-6-24/h1-4,9-11,25H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUCCSNQHFCIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-2-[({2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}imino)methyl]phenol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzothiazole moiety linked to a morpholine group via a thioether bond. The presence of chlorine and phenolic groups contributes to its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including compounds similar to the one , exhibit significant antimicrobial properties. For example, benzothiazole derivatives have been shown to possess activity against various bacterial strains, including resistant strains such as Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Benzothiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that certain compounds within this class can inhibit tumor cell proliferation in various cancer cell lines. For instance, specific benzothiazole derivatives have shown effectiveness in inhibiting the growth of breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cells . The anticancer activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell survival.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Compounds with similar structures have been studied for their ability to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Inhibitors targeting COX pathways could provide therapeutic benefits in inflammatory diseases and cancer .
Antioxidant Activity
Benzothiazole derivatives are also noted for their antioxidant properties, which help mitigate oxidative stress in cells. This activity can protect against cellular damage and contribute to overall health benefits . The antioxidant effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against MRSA. The results indicated that specific compounds not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections .
Study 2: Anticancer Activity
In another investigation, the anticancer properties of a series of benzothiazole derivatives were assessed on human cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range against breast and liver cancer cells .
Study 3: Enzyme Interaction
Research into enzyme inhibition revealed that certain benzothiazole derivatives could effectively inhibit COX enzymes, suggesting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or linker groups:
Key Observations:
- Heterocyclic Core: The target compound’s benzothiazole-imine system contrasts with quinoline-oxadiazole hybrids and simple benzothiazole-phenol derivatives . Benzothiazoles are known for electron-deficient aromatic systems, enhancing interactions with biological targets.
- Morpholine vs. Thiomorpholine : The morpholine ring in the target compound may improve water solubility compared to sulfur-containing thiomorpholine derivatives (e.g., CAS 898783-08-9) .
- Substituent Effects: The 4-chloro group on the phenol ring is conserved in analogs like CAS 112932-75-9 , suggesting a role in stabilizing molecular conformation or enhancing lipophilicity.
Computational and Experimental Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
